2-(4-bromophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide
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Overview
Description
2-(4-BROMOPHENOXY)-2-METHYL-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]PROPANAMIDE is a complex organic compound that features a combination of bromophenoxy, triazolothiadiazole, and propanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENOXY)-2-METHYL-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]PROPANAMIDE typically involves multiple steps:
Formation of the Bromophenoxy Group: This step involves the bromination of phenol to form 4-bromophenol, which is then reacted with an appropriate alkylating agent to form 4-bromophenoxy.
Synthesis of the Triazolothiadiazole Moiety: This involves the cyclization of appropriate precursors, such as 4-amino-3-mercapto-1,2,4-triazole, with suitable electrophiles to form the triazolothiadiazole ring.
Coupling of the Bromophenoxy and Triazolothiadiazole Groups: The bromophenoxy group is then coupled with the triazolothiadiazole moiety under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and thiadiazole groups.
Reduction: Reduction reactions can occur at the bromophenoxy group, potentially leading to debromination.
Substitution: The bromine atom in the bromophenoxy group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the methyl and thiadiazole groups.
Reduction: Reduced derivatives of the bromophenoxy group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-BROMOPHENOXY)-2-METHYL-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]PROPANAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound is being investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: It is used in studies to understand the interactions between triazolothiadiazole derivatives and various biological targets.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENOXY)-2-METHYL-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds share the triazolothiadiazole core and exhibit similar biological activities.
Bromophenoxy Derivatives: Compounds with the bromophenoxy group also show antimicrobial and anticancer properties.
Uniqueness
2-(4-BROMOPHENOXY)-2-METHYL-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]PROPANAMIDE is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for the development of new therapeutic agents.
Properties
Molecular Formula |
C21H20BrN5O2S |
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Molecular Weight |
486.4 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-2-methyl-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C21H20BrN5O2S/c1-13-24-25-20-27(13)26-18(30-20)15-6-4-14(5-7-15)12-23-19(28)21(2,3)29-17-10-8-16(22)9-11-17/h4-11H,12H2,1-3H3,(H,23,28) |
InChI Key |
CYOTYGXAOKBFNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C(C)(C)OC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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